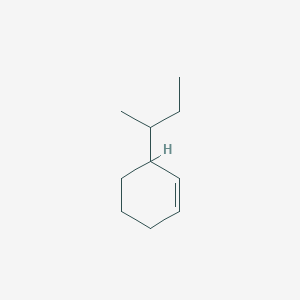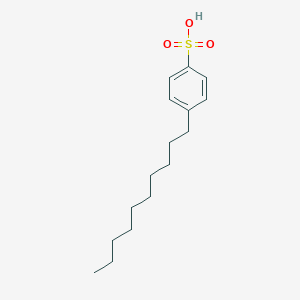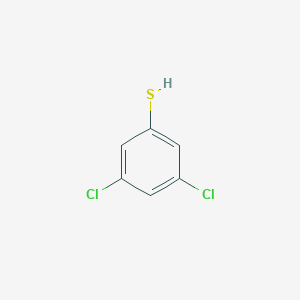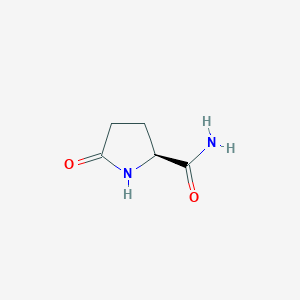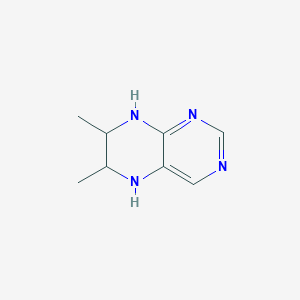
5,6,7,8-Tetrahydro-6,7-dimethylpteridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6,7,8-Tetrahydro-6,7-dimethylpteridine (THDP) is a naturally occurring pteridine derivative that has gained significant attention in scientific research due to its unique properties. THDP is a heterocyclic compound that is found in various biological systems, including plants, animals, and microorganisms. It has been studied extensively for its potential applications in various fields, including biochemistry, pharmacology, and medicine.
Mécanisme D'action
The mechanism of action of 5,6,7,8-Tetrahydro-6,7-dimethylpteridine is not fully understood, but it is believed to act as a cofactor in several enzymatic reactions. 5,6,7,8-Tetrahydro-6,7-dimethylpteridine is involved in the biosynthesis of thiamine, which is an essential vitamin for humans. 5,6,7,8-Tetrahydro-6,7-dimethylpteridine has also been found to play a role in the breakdown of amino acids, which are important building blocks for proteins.
Biochemical and Physiological Effects:
5,6,7,8-Tetrahydro-6,7-dimethylpteridine has been found to have several biochemical and physiological effects. In biochemistry, 5,6,7,8-Tetrahydro-6,7-dimethylpteridine has been shown to act as a cofactor in several enzymatic reactions, including the biosynthesis of thiamine and the breakdown of amino acids. In pharmacology, 5,6,7,8-Tetrahydro-6,7-dimethylpteridine has been found to act as an antioxidant and anti-inflammatory agent. In medicine, 5,6,7,8-Tetrahydro-6,7-dimethylpteridine has been studied for its potential applications in treating various diseases, including cancer, diabetes, and neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
5,6,7,8-Tetrahydro-6,7-dimethylpteridine has several advantages and limitations for lab experiments. One advantage is that it can be synthesized using various methods, including chemical synthesis and enzymatic synthesis. This allows researchers to produce 5,6,7,8-Tetrahydro-6,7-dimethylpteridine in large quantities for use in experiments. One limitation is that 5,6,7,8-Tetrahydro-6,7-dimethylpteridine is a relatively unstable compound and can degrade over time, making it challenging to work with in some experiments.
Orientations Futures
There are several future directions for research on 5,6,7,8-Tetrahydro-6,7-dimethylpteridine. One direction is to investigate its potential applications in treating various diseases, including cancer, diabetes, and neurological disorders. Another direction is to explore its role as a cofactor in enzymatic reactions and its potential applications in biochemistry and pharmacology. Additionally, researchers can investigate new synthesis methods for 5,6,7,8-Tetrahydro-6,7-dimethylpteridine and explore its potential use in various industries, including food and agriculture.
Méthodes De Synthèse
5,6,7,8-Tetrahydro-6,7-dimethylpteridine can be synthesized through several methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of various chemical reagents to produce 5,6,7,8-Tetrahydro-6,7-dimethylpteridine from precursors. Enzymatic synthesis involves the use of enzymes to catalyze the conversion of precursors into 5,6,7,8-Tetrahydro-6,7-dimethylpteridine. Both methods have been used successfully to produce 5,6,7,8-Tetrahydro-6,7-dimethylpteridine in the laboratory.
Applications De Recherche Scientifique
5,6,7,8-Tetrahydro-6,7-dimethylpteridine has been studied extensively for its potential applications in various fields of scientific research. In biochemistry, 5,6,7,8-Tetrahydro-6,7-dimethylpteridine has been found to be a cofactor in several enzymatic reactions, including the biosynthesis of thiamine and the breakdown of amino acids. In pharmacology, 5,6,7,8-Tetrahydro-6,7-dimethylpteridine has been investigated for its potential therapeutic effects, including its ability to act as an antioxidant and anti-inflammatory agent. In medicine, 5,6,7,8-Tetrahydro-6,7-dimethylpteridine has been studied for its potential applications in treating various diseases, including cancer, diabetes, and neurological disorders.
Propriétés
Numéro CAS |
114-27-2 |
|---|---|
Nom du produit |
5,6,7,8-Tetrahydro-6,7-dimethylpteridine |
Formule moléculaire |
C8H12N4 |
Poids moléculaire |
164.21 g/mol |
Nom IUPAC |
6,7-dimethyl-5,6,7,8-tetrahydropteridine |
InChI |
InChI=1S/C8H12N4/c1-5-6(2)12-8-7(11-5)3-9-4-10-8/h3-6,11H,1-2H3,(H,9,10,12) |
Clé InChI |
CALVHBWWYCZXKE-UHFFFAOYSA-N |
SMILES |
CC1C(NC2=NC=NC=C2N1)C |
SMILES canonique |
CC1C(NC2=NC=NC=C2N1)C |
Autres numéros CAS |
114-27-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



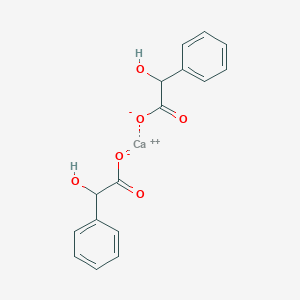
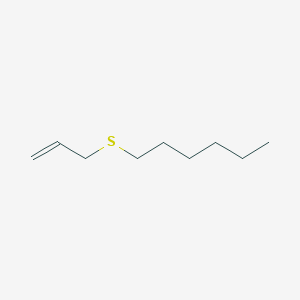

![2-Methoxy-4-[(4-nitrophenyl)azo]aniline](/img/structure/B93682.png)
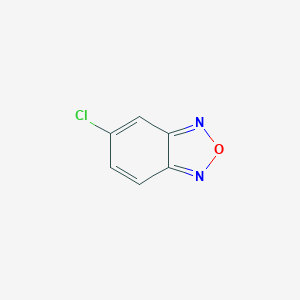
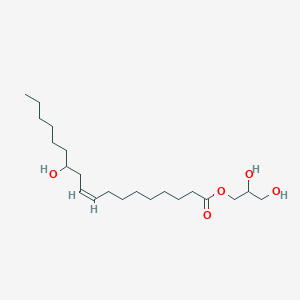
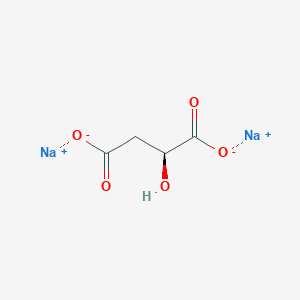
![[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl] benzoate](/img/structure/B93689.png)
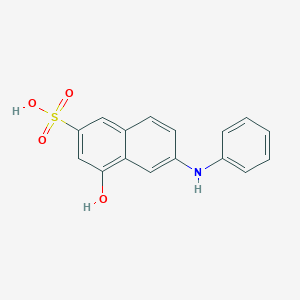
![6-Azoniaspiro[5.5]undecane](/img/structure/B93692.png)
